2-Chloro-1-(pyrimidin-2-yl)ethanone
Description
2-Chloro-1-(pyrimidin-2-yl)ethanone is a chlorinated ketone derivative featuring a pyrimidine ring at the 1-position and a chloro-substituted acetyl group at the 2-position. The compound is frequently utilized in the synthesis of heterocyclic systems, such as indoloquinoxaline derivatives and pyrrolopyridine-based compounds . Its reactivity as an electrophilic chloroacetylating agent makes it valuable in constructing pharmacologically relevant scaffolds, including azatryptamine analogs .
Properties
Molecular Formula |
C6H5ClN2O |
|---|---|
Molecular Weight |
156.57 g/mol |
IUPAC Name |
2-chloro-1-pyrimidin-2-ylethanone |
InChI |
InChI=1S/C6H5ClN2O/c7-4-5(10)6-8-2-1-3-9-6/h1-3H,4H2 |
InChI Key |
VMWAQWAHPRVJOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of 2-chloro-1-(pyrimidin-2-yl)ethanone can be contextualized by comparing it to analogous chloroethanone derivatives. Key differences in substituents, reactivity, and applications are highlighted below:
Table 1: Comparative Analysis of this compound and Analogues
Key Observations
Substituent Effects on Reactivity Electron-Withdrawing Groups (Cl, NO₂): Enhance electrophilicity of the ketone, facilitating nucleophilic substitution (e.g., in Darzens condensations, reports high stereoselectivity for trans-oxirane formation) . Electron-Donating Groups (OCH₃, CH₃): Modify solubility and steric bulk. For instance, 2-chloro-1-(6-methoxypyridin-2-yl)ethanone’s methoxy group improves aqueous compatibility .
Biological Relevance
- The dichlorophenyl derivative () is critical in synthesizing (R)-miconazole, underscoring the role of halogenation in antifungal activity .
- Pyrimidine and imidazole derivatives (e.g., ) are privileged scaffolds in drug discovery due to their ability to mimic purine bases and interact with biological targets .
Synthetic Utility The pyrimidinyl derivative’s nitrogen-rich ring enables participation in cyclocondensation reactions, as seen in indoloquinoxaline synthesis . In contrast, the imidazolyl analogue () serves as a precursor for kinase inhibitors, leveraging its heteroaromatic core for target binding .
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